2,4-Bis(methylthio)benzaldehyde
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Overview
Description
2,4-Bis(methylthio)benzaldehyde is an organic compound with the molecular formula C9H10OS2. It is a derivative of benzaldehyde, where two methylthio groups are attached to the benzene ring at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Bis(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of thioanisole with an appropriate catalyst. For instance, a method using an SZTA catalyst (prepared by mixing TiCl4 and ZrOCl2-8H2O) involves heating the mixture to 70-90°C under a CO atmosphere at a pressure of 0.5-5 MPa for 3-8 hours . Another method involves the reaction of 4-bromo-2-chloro-6-methylbenzenamine with thioanisole .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions is optimized to ensure high yield and cost-effectiveness. The use of environmentally friendly catalysts and processes is also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2,4-Bis(methylthio)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Bis(methylthio)benzaldehyde involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzaldehyde: Similar in structure but with only one methylthio group at the 2 position.
4-(Methylthio)benzaldehyde: Similar in structure but with only one methylthio group at the 4 position.
Properties
CAS No. |
15345-32-1 |
---|---|
Molecular Formula |
C9H10OS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2,4-bis(methylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H10OS2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3 |
InChI Key |
QSJSJDLNFYZZCY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)SC |
Origin of Product |
United States |
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